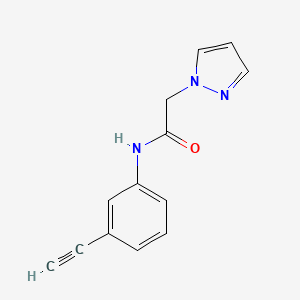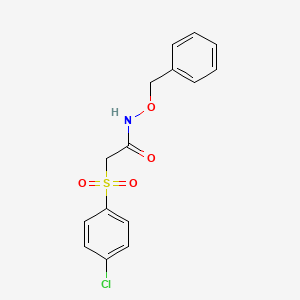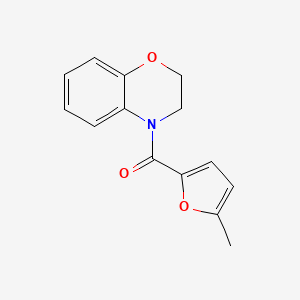
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPPA belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to increase the levels of reactive oxygen species (ROS) in cancer cells, which led to apoptosis. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for diseases that involve oxidative stress and inflammation.
实验室实验的优点和局限性
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been well characterized in several research articles. However, there are also some limitations to using N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has not been extensively studied in humans, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide derivatives with improved pharmacological properties. For example, researchers could modify the chemical structure of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide to improve its solubility, bioavailability, or selectivity for specific enzymes or signaling pathways. Another area of interest is the study of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in combination with other therapeutic agents. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide could be combined with chemotherapy drugs to enhance their anticancer effects. Finally, more research is needed to understand the mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide and its potential as a therapeutic agent for various diseases.
合成方法
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 3-ethynylphenylboronic acid with 2-pyrazol-1-ylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with lithium aluminum hydride to give the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research articles have reported the anti-inflammatory and anti-cancer properties of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In another study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was shown to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for cancer and inflammatory diseases.
属性
IUPAC Name |
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-11-5-3-6-12(9-11)15-13(17)10-16-8-4-7-14-16/h1,3-9H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQOKMTACFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)







![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
